Product packaging for 2,2-Di-P-Tolylpropane(Cat. No.:CAS No. 1823-31-0)

2,2-Di-P-Tolylpropane

Cat. No.: B154404
CAS No.: 1823-31-0
M. Wt: 224.34 g/mol
InChI Key: XIAHSJTUQAWUAW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of P-Tolylpropane Derivatives in Chemical Science

The study of p-tolylpropane derivatives is rooted in the broader history of organic chemistry, particularly the exploration of aromatic compounds and alkylation reactions that gained momentum in the 19th and 20th centuries. wikipedia.org The development of methods to forge carbon-carbon bonds between aromatic rings and aliphatic chains, such as Friedel-Crafts reactions, set the stage for the synthesis of a wide array of substituted aromatic hydrocarbons.

The synthesis of compounds like 2,2-di-p-tolylpropane became feasible with an improved understanding of reaction mechanisms and the development of specific catalysts. Early research into the synthesis of related structures, such as di-p-tolylpropane, focused on improving reaction yields and controlling isomer formation. A patent from the mid-20th century, for instance, describes improvements in the synthesis of 2,2-bis-(p-tolyl)propane, indicating its recognized value as a chemical product during that era. google.com This period was marked by a drive to produce novel molecules that could serve as precursors for polymers, dyes, and other materials, with the tolylpropane scaffold offering a robust and versatile molecular framework.

Foundational Significance of this compound in Synthetic Organic Chemistry

The primary significance of this compound in synthetic organic chemistry lies in its role as a versatile intermediate and its synthesis through key organic reactions that highlight fundamental principles of reactivity and catalysis.

Synthesis Methods: Several synthetic routes to this compound have been developed, each employing different strategies and catalytic systems.

Alkylation of Toluene (B28343): One notable method involves the alkylation of toluene with 2-chloro-2-(p-tolyl)propane, a derivative of α,p-dimethylstyrene. This reaction is effectively catalyzed by complexes of aluminum chloride with nitromethane (B149229) or nitrobenzene (B124822), which were found to be specific for this transformation, leading to high yields of the desired product. researchgate.net The use of other Lewis acids was found to favor competing side reactions, such as the formation of indane derivatives. researchgate.net

Exhaustive Methylation of Ketones: An alternative approach is the gem-dimethylation of di-p-tolyl ketone using trimethylaluminium as the methylating agent. This reaction, typically conducted in a hydrocarbon solvent at elevated temperatures (100-200°C), converts the carbonyl group into a gem-dimethyl group, yielding this compound. researchgate.netpublish.csiro.au

These synthetic pathways underscore the compound's connection to fundamental organic transformations. Its role as a synthetic target has contributed to the refinement of alkylation and methylation methodologies.

Physicochemical Properties: The physical and chemical properties of this compound are crucial for its handling and application in synthesis.

PropertyValue
IUPAC Name 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene
CAS Number 1823-31-0
Molecular Formula C₁₇H₂₀
Molecular Weight 224.34 g/mol
Physical State Solid at room temperature
Melting Point 78-78.5 °C
Boiling Point 319.1°C at 760 mmHg; 106-115 °C at 0.08 Torr
Density 0.953 g/cm³ (predicted)
Data sourced from multiple chemical databases. vulcanchem.comlookchem.com

Current Research Trajectories and Interdisciplinary Relevance of this compound Studies

The utility of this compound extends beyond fundamental organic synthesis into various applied and interdisciplinary research areas. Its structural features make it a valuable component in materials science and a target molecule in analytical studies.

Industrial and Materials Applications:

Chemical Intermediate: It serves as a precursor in the synthesis of various commercial products, including certain dyes and fragrances where the rigid, bulky aromatic structure can be advantageous. lookchem.com It is also used as an intermediate in the synthesis of some pharmaceutical compounds. lookchem.com

Polymer Science: The compound is employed as a stabilizer in the manufacturing of polymers, where it can help maintain the integrity and properties of the polymer during production and use. lookchem.com

Interdisciplinary Research:

Analytical Chemistry: In a notable example of its relevance in analytical methods, a fluorinated analogue, 1,1,1,3,3,3-hexafluoro-2,2-di(p-tolyl)propane, has been used as an internal standard for ¹⁹F NMR spectroscopy. arkat-usa.org This highlights how the core structure of di-p-tolylpropane can be adapted for specialized analytical applications.

Metabolomics: Research in microbiology has identified this compound as a volatile metabolite in the profiling of wheat kernels, demonstrating its relevance in the study of biological systems and food science. figshare.com

These applications illustrate the compound's ongoing importance, moving from a subject of classical synthetic chemistry to a tool and target in modern, interdisciplinary scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20 B154404 2,2-Di-P-Tolylpropane CAS No. 1823-31-0

Properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H20/c1-13-5-9-15(10-6-13)17(3,4)16-11-7-14(2)8-12-16/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAHSJTUQAWUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046243
Record name 2,2-Di-4-tolylpropane
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823-31-0
Record name NSC100243
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Record name 2,2-Di-4-tolylpropane
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Record name 4,4PR-ISOPROPYLIDENEDITOLUENE
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Synthetic Methodologies and Mechanistic Investigations of 2,2 Di P Tolylpropane

Established Reaction Pathways for 2,2-Di-P-Tolylpropane Synthesis

The creation of this compound has been achieved through several well-documented chemical routes. These methods, primarily centered around carbon-carbon bond formation, form the bedrock of its synthesis.

Alkylation Reactions: Principles and Applications

One of the most direct and primary methods for synthesizing this compound is through alkylation reactions. vulcanchem.com This approach is rooted in the principles of electrophilic aromatic substitution, where the electron-rich toluene (B28343) ring attacks an electrophilic propane (B168953) source. The reaction typically involves the coupling of two p-tolyl units with a suitable propane derivative under the influence of a catalyst. vulcanchem.com

A notable example of this pathway is the alkylation of toluene with 2-chloro-2-(p-tolyl)propane, a derivative of α,p-dimethylstyrene. researchgate.net Research has shown that this reaction can produce high yields of 2,2-di(p-tolyl)propane. researchgate.net The success of this synthesis is highly dependent on the catalyst used. Specific catalysts, such as complexes of aluminum chloride with nitromethane (B149229) or nitrobenzene (B124822), have been identified as being particularly effective for this transformation. researchgate.net In contrast, other Lewis acids tend to promote competing side reactions, such as the formation of indane derivatives and other dimers. researchgate.net This highlights the critical role of the catalyst in directing the reaction toward the desired diarylpropane product.

Grignard Reagent Methodologies for Carbon-Carbon Coupling

Grignard reagents, with their general formula R-Mg-X, are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com Their application in synthesizing diarylpropane structures involves the reaction of an aryl Grignard reagent with a suitable electrophilic carbonyl compound.

In a theoretical approach for this compound, one could envision the reaction of a p-tolylmagnesium halide (e.g., p-tolylmagnesium bromide) with acetone. The initial nucleophilic attack would form a tertiary alcohol intermediate, which would then need to undergo further reaction, such as a Friedel-Crafts alkylation under acidic conditions with another molecule of toluene, to arrive at the final product. The Grignard reaction is a versatile tool for creating the initial carbon framework. leah4sci.comorganic-chemistry.org The reaction must be conducted in an anhydrous ether solvent, which stabilizes the Grignard reagent. sigmaaldrich.comleah4sci.com

A related experimental example is the preparation of 2-p-tolylpropane-1,2,3-triol, which utilizes a Grignard reagent derived from 4-bromotoluene (B49008) and magnesium turnings. nii.ac.jp This demonstrates the practical application of Grignard reagents in synthesizing related, more complex structures.

Other Conventional Routes to Diarylpropane Structures

Beyond direct alkylation and Grignard reactions, other conventional methods are employed for the synthesis of various diarylpropane structures. These multi-step sequences often provide flexibility in accessing a range of analogs.

One common strategy involves an Aldol or Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) to form a chalcone. researchgate.net This intermediate, which contains an α,β-unsaturated ketone, can then be reduced. Catalytic hydrogenation over a palladium-on-carbon (Pd-C) catalyst is effective for reducing the double bond and the ketone moiety simultaneously, yielding the 1,3-diarylpropane structure. researchgate.net Similarly, the Wittig-Horner reaction followed by hydrogenation is another key strategy to achieve the synthesis of diarylpropanes. epa.gov These methods are particularly valuable for creating 1,3-diarylpropanes and showcase a different strategic approach compared to the gem-diaryl structure of this compound. epa.gov

Advanced Synthetic Strategies and Catalytic Innovations

Modern synthetic chemistry continually seeks to improve upon established methods by developing advanced strategies that offer higher yields, greater purity, and more precise molecular control.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to maximizing the efficiency of any chemical synthesis. For this compound, key parameters that influence the reaction outcome include the choice of catalyst, solvent, and temperature. vulcanchem.com

Catalyst Selection : As noted in the alkylation of toluene, the choice of catalyst is crucial. While aluminum chloride is a common Lewis acid catalyst, its complexes with nitro-compounds show superior specificity for the desired product, minimizing the formation of byproducts. researchgate.net Studies on related syntheses, such as the palladium-catalyzed one-pot synthesis of functionalized furans from 1,3-di-p-tolylpropane-1,3-dione, underscore the impact of the catalyst. In that case, PdCl₂(CH₃CN)₂ was found to be the most effective catalyst compared to others like Pd(OAc)₂. mdpi.comresearchgate.net

Solvent and Temperature : The solvent can affect reactant solubility and reaction rates, while precise temperature control is necessary to prevent side reactions and product degradation. vulcanchem.com

Reagent Purity and Ratios : The purity of starting materials and the precise control of stoichiometric ratios are fundamental for achieving high-purity products and minimizing downstream purification challenges.

The table below summarizes key physical and identification parameters for the target compound.

ParameterValue
IUPAC Name 1-methyl-4-[2-(4-methylphenyl)propan-2-yl]benzene vulcanchem.com
CAS Number 1823-31-0 vulcanchem.com
Molecular Formula C₁₇H₂₀ vulcanchem.com
Molecular Weight 224.34 g/mol vulcanchem.com
Melting Point 78-78.5 °C vulcanchem.com
Boiling Point 106-115 °C at 0.08 Torr vulcanchem.com

Stereoselective Synthesis and Chiral Control in Analogous Systems

While this compound is an achiral molecule, the principles of stereoselective synthesis are highly relevant for the creation of its chiral analogs, where different substituents on the aromatic rings or the propane backbone would create one or more stereocenters. youtube.com

The development of stereoselective methods often relies on the use of chiral auxiliaries, catalysts, or reagents to control the three-dimensional arrangement of atoms during the reaction. youtube.commdpi.com For instance, in the synthesis of lanthionine (B1674491) derivatives, which are structurally distinct but share the challenge of controlling stereochemistry, diastereoselectivity greater than 99% has been achieved in aqueous solutions by the nucleophilic opening of protected sulfamidates. nih.gov

In the context of diarylpropane-like structures, a chiral auxiliary could be temporarily incorporated into one of the starting materials. This auxiliary would direct the approach of the other reactant, favoring the formation of one diastereomer over others. youtube.com After the key bond-forming step, the auxiliary would be removed to yield the enantiomerically enriched product. Such strategies are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.govgoogle.com The synthesis of natural alkaloids like (−)-adaline, a homotropanone, demonstrates the power of using chiral N-tert-butanesulfinyl imines as intermediates to achieve stereocontrolled synthesis. mdpi.com

Exploration of Novel Catalytic Systems in Aromatic Alkylation

The traditional synthesis of di-aryl alkanes via Friedel-Crafts alkylation often employs homogeneous Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.commdpi.com However, these systems present challenges related to catalyst recovery, separation, and waste disposal. mdpi.com Consequently, research has shifted towards developing heterogeneous, solid acid catalysts that offer improved recyclability and environmental performance. mdpi.comresearchgate.net

Solid acid catalysts, including zeolites, clays, metal oxides, and supported acids, have been extensively investigated for the alkylation of aromatic compounds such as toluene. mdpi.comresearchgate.netresearchgate.net Zeolites, with their well-defined pore structures and tunable acidity, are particularly promising. For instance, FeY zeolite has been studied for the alkylation of various aromatics. researchgate.netsemanticscholar.orgscielo.br The reaction is understood to occur within the zeolite's pores, and the catalyst's activity can be influenced by the presence of bases or oxygenated solvents, which can coordinate with the active iron sites and inhibit the reaction. researchgate.netsemanticscholar.org

Other novel systems include:

Metal-Modified Zeolites: Hβ zeolites modified with Fe₂O₃ have been used for the alkylation of toluene with tert-butyl alcohol. researchgate.net Modification with iron(III) oxide was found to adjust the pore structure and decrease the number of strong acid sites, which in turn suppressed the isomerization of the desired para-product, leading to higher selectivity. researchgate.net

Niobium-Based Catalysts: Materials such as Nb₂O₅ and Nb₂O₅@SBA-15 have shown effectiveness in Friedel-Crafts reactions. researchgate.net An increase in Nb₂O₅ content can enhance the conversion of alcohols in benzylation reactions. researchgate.net

Supported Catalysts: 12-Tungstophosphoric acid (12-TPA) supported on metal oxides like ZrO₂, TiO₂, and SnO₂ has been synthesized and used for the alkylation of toluene with benzyl (B1604629) chloride under solvent-free conditions. researchgate.net

Mesoporous Materials: Zn-modified MCM-41 molecular sieves have proven to be highly active and stable catalysts for the Friedel-Crafts alkylation of toluene. mdpi.com Their large mesopores avoid the diffusion constraints that can be an issue with microporous zeolites, and they show excellent reusability. mdpi.com

A notable synthesis of 2,2-di(p-tolyl)propane involves the alkylation of toluene using 2-chloro-2-(p-tolyl)propane as the alkylating agent. researchgate.net For this specific reaction, complexes of aluminum chloride with nitromethane or nitrobenzene were identified as particularly effective and specific catalysts, yielding the desired product in high amounts. researchgate.net

Table 1: Comparison of Novel Catalytic Systems in Toluene Alkylation

Catalyst SystemAlkylating AgentKey Findings/AdvantagesReference
Fe₂O₃/Hβ Zeolitetert-Butyl AlcoholHigh para-selectivity (81.5%) by reducing strong acid sites and suppressing isomerization. researchgate.net
Zn/MCM-41Benzyl ChlorideFull conversion in 5 mins under microwave irradiation; stable and reusable in continuous flow. Large mesopores prevent diffusion limitations. mdpi.com
FeY Zeolitetert-ButylbromideReaction occurs inside zeolite pores; activity inhibited by bases and oxygenated solvents. researchgate.netsemanticscholar.org
AlCl₃•CH₃NO₂ Complex2-chloro-2-(p-tolyl)propaneSpecific catalyst system for producing 2,2-di(p-tolyl)propane in high yields. researchgate.net
12-TPA/ZrO₂Benzyl ChlorideEffective solid acid catalyst for alkylation under solvent-free conditions. researchgate.net

Elucidation of Reaction Mechanisms

The formation of this compound is a classic example of a Friedel-Crafts alkylation, a type of electrophilic aromatic substitution. The mechanism involves the generation of an electrophile that subsequently attacks the electron-rich toluene ring.

The most widely accepted mechanism for Friedel-Crafts alkylation proceeds through a carbocationic intermediate. mt.comadichemistry.combyjus.com The process can be broken down into several key steps:

Formation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent (e.g., an alkyl halide or an alcohol) to generate an electrophile. adichemistry.comlibretexts.org In the case of alkylating toluene with an acetone-derived species like 2-chloropropane (B107684) or propan-2-ol, the catalyst facilitates the formation of an isopropyl carbocation. This can be a free carbocation or a polarized complex with the catalyst. mt.comadichemistry.com

Electrophilic Attack: The electron-rich π system of the toluene ring acts as a nucleophile, attacking the carbocation. byjus.comlibretexts.org This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex, with a temporary loss of aromaticity. byjus.com

Deprotonation: A weak base, often the halide complex of the Lewis acid (e.g., [AlCl₄]⁻), removes a proton from the carbon atom bearing the new alkyl group. byjus.com This step restores the aromaticity of the ring and regenerates the catalyst, completing the substitution. byjus.com

An alternative mechanistic hypothesis has been proposed for reactions catalyzed by certain transition metal-containing zeolites, such as FeY. This mechanism involves a single-electron transfer (SET) from the active iron species to the alkyl halide. researchgate.netsemanticscholar.orgscielo.br This SET forms a cation radical, which then decomposes to form the carbocation that proceeds to alkylate the aromatic ring. scielo.br This suggests that the nature of the active metal site can influence the specific pathway of electrophile generation. scielo.br

The Friedel-Crafts alkylation pathway is characterized by several key transient species. The primary intermediate is the electrophile, which, depending on the stability of the alkyl group, can be a distinct carbocation or a polarized Lewis acid-alkyl halide complex. mt.comadichemistry.com For the synthesis of this compound, the alkylating agent is derived from the central carbon of a propane unit, leading to a stable tertiary carbocation, which readily acts as the electrophile.

Upon attack by the aromatic ring, the critical intermediate formed is the arenium ion (or σ-complex) . byjus.com This is a cyclohexadienyl cation where the positive charge is delocalized across the ring through resonance, and the aromaticity is temporarily disrupted. byjus.comlibretexts.org The stability of this intermediate is a key factor in determining the reaction rate and the orientation of substitution (ortho, meta, or para). The electron-donating methyl group on the toluene ring helps to stabilize the positive charge in the arenium ion, particularly when the attack occurs at the ortho and para positions.

The reaction proceeds through transition states that connect the reactants, intermediates, and products. The first major transition state occurs during the electrophilic attack of the aromatic ring on the carbocation, leading to the formation of the arenium ion. sciencemaniachem.com This is typically the rate-determining step of the reaction as it involves the loss of aromaticity. sciencemaniachem.com A second, lower-energy transition state is associated with the deprotonation of the arenium ion to restore the aromatic system. sciencemaniachem.com According to the Hammond postulate, the structure of the rate-determining transition state should closely resemble the high-energy arenium ion intermediate.

Kinetic and thermodynamic factors play a crucial role in the outcome of Friedel-Crafts alkylation, influencing both the reaction rate and the distribution of isomers. Kinetic studies of related reactions, such as the phenethylation of toluene catalyzed by AlCl₃•CH₃NO₂, have shown the reaction to be first-order with respect to the aromatic compound, first-order in the alkyl chloride, and second-order in the catalyst. core.ac.uk

Table 2: Representative Kinetic Data for a Generic Reaction: 2A + B → C + D

ExperimentInitial [A] (mol L⁻¹)Initial [B] (mol L⁻¹)Initial Rate of Formation of D (mol L⁻¹ min⁻¹)
I0.10.16.0 x 10⁻³
II0.30.27.2 x 10⁻²
III0.30.42.88 x 10⁻¹
IV0.40.12.40 x 10⁻²

This table illustrates how kinetic data is used to determine rate laws. For this generic reaction, analysis shows the rate law is Rate = k[A][B]². doubtnut.comdoubtnut.com

The distribution of isomers in the alkylation of toluene is governed by a balance between kinetic and thermodynamic control. sciencemaniachem.comstackexchange.com

Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product distribution is determined by the relative rates of formation of the different isomers. stackexchange.com The activation energy for attack at the ortho and para positions of toluene is lower due to the stabilizing effect of the electron-donating methyl group on the arenium ion intermediate. sciencemaniachem.com This leads to a predominance of the ortho and para isomers.

Thermodynamic Control: At higher temperatures, the Friedel-Crafts alkylation reaction becomes reversible. adichemistry.comstackexchange.com Under these conditions, the system can reach thermodynamic equilibrium, and the most stable isomer will be the major product. stackexchange.com The meta-substituted isomer is often the most thermodynamically stable due to reduced steric hindrance compared to the ortho isomer. sciencemaniachem.comstackexchange.com Therefore, at higher temperatures, an initial kinetic product distribution can isomerize to a thermodynamic mixture with a higher proportion of the meta product. scielo.brstackexchange.com

Exploration of 2,2 Di P Tolylpropane Derivatives and Their Functionalization

Design and Synthesis of Substituted 2,2-Di-P-Tolylpropane Analogues

The synthesis of substituted analogues of this compound is a key area of research, aiming to create a library of compounds with tailored properties. The primary methods for creating these analogues involve electrophilic substitution on the aromatic rings or functionalization of the alkyl groups. vulcanchem.com

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings of this compound is a common strategy to modify its reactivity. Halogens are electron-withdrawing groups that can influence the electronic properties of the molecule, affecting subsequent reactions and providing a handle for further transformations, such as cross-coupling reactions. mdpi.comnih.gov

The synthesis of halogenated derivatives, such as 2,2-bis(4-halophenyl)propanes, can be achieved through electrophilic aromatic substitution reactions. For instance, reacting this compound with a suitable halogenating agent in the presence of a Lewis acid catalyst can lead to the substitution of hydrogen atoms on the aromatic rings with halogen atoms. wikipedia.org A related methodology involves the catalytic arylalkylation of arenes with halo-substituted α-methylstyrenes to produce 2-(4-halophenyl)-2-(oxyaryl)propanes, demonstrating a viable route to incorporating halogens onto phenylpropane scaffolds. researchgate.net The presence of halogens is crucial in various applications, including the development of antimicrobial agents and other bioactive molecules. nih.gov

Table 1: Examples of Halogenated Phenylpropane Derivatives

Compound NameKey Structural FeatureSynthetic Approach Highlight
2-(4-chlorophenyl)-2-(oxyaryl)propaneChlorine on one phenyl ringReaction of 4-chloro-α-methylstyrene with phenols. researchgate.net
2-(4-bromophenyl)-2-(oxyaryl)propaneBromine on one phenyl ringReaction of 4-bromo-α-methylstyrene with phenols. researchgate.net
2,2-bis(4-bromophenyl)propaneBromine on both phenyl ringsDirect bromination of the parent diarylpropane.

Introducing dicarbonyl functionalities creates derivatives with significantly different chemical properties, opening pathways to new classes of compounds like heterocycles. wikipedia.org A key dicarbonyl analogue in this family is 1,3-di-p-tolylpropane-1,3-dione. This compound can be synthesized through various methods, such as the Claisen condensation of an appropriate ketone and ester. researchgate.net

While not a direct derivatization of this compound itself, its structural relationship is significant. Another related derivative is 2,2-di-p-tolyl-propane-1,3-diol, which can serve as a precursor to dicarbonyl compounds through oxidation. molaid.com The lipase-mediated acetylation of the related 2-(p-tolyl)propane-1,3-diol has been utilized in the stereoselective synthesis of terpenes, showcasing the utility of such diol intermediates. mdpi.com The derivatization process often involves creating a more reactive intermediate that can then be converted to the final dicarbonyl product. ddtjournal.comnih.gov

Table 2: Dicarbonyl and Related Derivatives

Compound NameFunctional GroupSignificance
1,3-di-p-tolylpropane-1,3-dione1,3-DiketoneIntermediate for synthesizing functionalized furans. mdpi.com
2-(p-tolyl)propane-1,3-diol1,3-DiolChiral building block for terpene synthesis. mdpi.com
2,2-di-p-tolyl-propane-1,3-diol1,3-DiolPotential precursor for dicarbonyl derivatives. molaid.com

Beyond halogens, other functional groups can be introduced onto the aromatic rings to further diversify the chemical space of this compound derivatives. Standard aromatic substitution reactions like nitration, followed by reduction, can yield amino-substituted analogues, which are valuable precursors for dyes, polymers, and pharmaceuticals. For example, the synthesis of 2,2'-bis[4-(4-aminophenoxy)phenyl]propane (BAPP) involves a nitration step followed by a catalytic reduction. google.com

Side-chain elaborations focus on modifying the methyl groups on the tolyl rings or the central isopropylidene bridge. Recent advances in C-H functionalization offer powerful tools for these transformations. rsc.org Nickel-catalyzed "chain-walking" reactions, for instance, allow for the functionalization of sp³ C-H bonds at positions remote from an existing functional group, a strategy that could potentially be applied to the alkyl side chains of this compound derivatives. nih.govnih.gov Such modifications can introduce new reactive sites or alter the steric profile of the molecule, influencing its interaction with biological targets or its properties in materials science.

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. youtube.comrsc.org For this compound derivatives, the nature and position of substituents dramatically influence their reactivity.

The parent molecule has para-methyl groups on the aromatic rings, which are electron-donating and thus activate the rings towards electrophilic substitution. vulcanchem.com Introducing an electron-withdrawing group (EWG), such as a halogen or a nitro group, deactivates the aromatic ring, making further electrophilic substitution more difficult. Conversely, these EWGs increase the acidity of benzylic protons and can facilitate nucleophilic aromatic substitution reactions under certain conditions. nih.gov

In contrast, introducing an electron-donating group (EDG), like an amino group (often derived from a nitro group), further activates the aromatic ring, making it more susceptible to electrophilic attack. The steric bulk of the substituents also plays a critical role, potentially directing incoming reagents to less hindered positions on the aromatic ring or influencing the conformational preferences of the molecule. Understanding these electronic and steric effects allows for the rational design of derivatives with specific reactivity patterns for desired synthetic outcomes. nih.govchemrxiv.org

Research Applications of Functionalized this compound Derivatives

The true value of functionalized this compound derivatives lies in their application as building blocks in the synthesis of more elaborate molecules. vulcanchem.com Their rigid yet modifiable scaffold makes them attractive starting materials in various fields of chemical synthesis.

Functionalized this compound derivatives serve as versatile chemical intermediates. Their structure can be incorporated into larger molecular frameworks, such as polymers, where the diarylpropane unit can impart specific thermal or mechanical properties. vulcanchem.com

In organic synthesis, these derivatives are used to construct complex natural products and other target molecules. For example, the chiral diol derivative, 2-(p-tolyl)propane-1,3-diol, has been successfully employed as a key intermediate in the enantioselective synthesis of the bisabolane (B3257923) sesquiterpene (R)-turmerone. mdpi.com Similarly, the dicarbonyl derivative 1,3-di-p-tolylpropane-1,3-dione is a precursor for synthesizing polysubstituted furans, which are important structural motifs in many biologically active compounds. mdpi.com The ability to introduce a variety of functional groups onto the this compound framework allows chemists to use these compounds as platforms for assembling intricate molecular architectures.

Applications of 2,2 Di P Tolylpropane in Advanced Materials and Polymer Science

Influence of 2,2-Di-P-Tolylpropane on Polymeric Properties

The introduction of the this compound skeleton into a polymer chain via its monomer derivatives has a profound impact on the material's macroscopic properties. The methyl groups on the aromatic rings introduce steric hindrance and alter the polarity of the repeating unit, which translates to significant enhancements in thermal, mechanical, and surface characteristics.

The incorporation of TMBPA into polycarbonates leads to a significant improvement in both thermal stability and mechanical strength. The four methyl groups on the phenyl rings restrict the rotational freedom of the polymer backbone, leading to a more rigid and thermally stable material. acs.orguwb.edu.pl

Research demonstrates that as the content of TMBPA in TMBPA/BPA copolycarbonates increases, the glass transition temperature (Tg) of the material rises substantially. The Tg is a critical indicator of a polymer's heat resistance, and a higher Tg allows the material to be used in higher temperature environments. acs.org Similarly, the mechanical properties, such as tensile modulus and strength, are enhanced. researchgate.net The bulky, rigid structure of the TMBPA unit contributes to a stronger and stiffer polymer network. specialchem.com These copolycarbonates can exhibit tensile moduli and strength superior to those of conventional BPA-based polycarbonates, making them suitable for use as high-performance engineering materials. researchgate.net

Table 1: Comparison of Thermal and Mechanical Properties of Polycarbonates
Polymer TypeGlass Transition Temp. (Tg)Tensile Modulus (GPa)Tensile Strength (MPa)Reference
Standard BPA-Polycarbonate~150°C2.0 - 2.460 - 70 uwb.edu.plspecialchem.com
Isosorbide/BPA Copolycarbonate150 - 200°C1.7 - 2.6Not Specified researchgate.net
TMBPA/BPA Copolycarbonate>150°C (increases with TMBPA content)>2.3Not Specified acs.orgresearchgate.net
Polyarylate (BPAPF-based)~260°CNot Specified60 - 75 researchgate.net

The surface properties of a polymer, particularly its interaction with water, are dictated by its chemical structure. Hydrophobicity, or the ability to repel water, is determined by the presence of nonpolar chemical groups. pressbooks.pub The "tolyl" groups in the this compound structure are essentially toluene-derived moieties, featuring methyl (CH₃) substituents on the phenyl rings. wikipedia.org

Polymer composites and nanocomposites are materials where a polymer matrix is reinforced with a secondary phase, such as fibers or nanoparticles, to achieve properties unattainable by the polymer alone. The performance of a composite is heavily dependent on the properties of the polymer matrix. chemdad.com For high-end applications in sectors like aerospace and automotive, a matrix with high thermal stability and mechanical robustness is essential. nih.gov

Polymers derived from this compound units, such as TMBPA-based polycarbonates, are excellent candidates for use as matrix materials in advanced composites. researchgate.net Their inherently superior thermal and mechanical properties provide a more stable and robust foundation for the reinforcing phase. acs.orgresearchgate.net The enhanced stiffness and heat resistance of a TMBPA-copolymer matrix can translate into a composite material with a higher service temperature and better load-bearing capabilities. While specific studies on composites using TMBPA-polycarbonates are emerging, the principle of using high-performance polymers as matrices for advanced composites is well-established. The development of these specialty polymers opens new avenues for creating next-generation composite materials with superior performance profiles. researchgate.netnih.gov

Innovations in Material Science Through this compound Chemistry

The field of polymer science is in constant pursuit of advanced materials with superior performance characteristics. A key strategy in this endeavor is the chemical modification of existing polymer structures to enhance properties such as thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound into polymer chains represents a significant innovation, particularly in the development of high-performance polycarbonates and other engineering thermoplastics. This approach leverages the unique molecular architecture of this compound to overcome some of the limitations of conventional polymers derived from monomers like Bisphenol A (BPA).

The fundamental innovation lies in the structural difference between this compound and the standard monomer, Bisphenol A. While both share a similar isopropylidene bridge, this compound features additional methyl groups on its aromatic rings. These bulky methyl groups introduce steric hindrance, which restricts the rotational freedom of the polymer chains and reduces their ability to pack densely. nih.gov This modification at the molecular level has a profound impact on the macroscopic properties of the resulting polymer, most notably leading to a significant increase in its glass transition temperature (Tg), a critical indicator of a material's thermal stability. nih.govgoogle.com

Detailed Research Findings

Research into monomers that are structurally analogous to this compound provides strong evidence of its potential for creating superior polymers. For instance, studies on the copolymerization of tetramethylbisphenol A (TMBPA), another BPA derivative with methyl substitutions, with standard BPA have demonstrated marked improvements in the thermal and mechanical properties of polycarbonate. nih.gov The synthesis of these copolymers via a non-phosgene, melt-transesterification process highlights a greener approach to producing these advanced materials. nih.gov

The findings indicate that as the content of the methyl-substituted monomer (TMBPA) increases in the copolymer, the glass transition temperature (Tg) of the material rises accordingly. nih.gov This enhancement is directly attributed to the increased rigidity of the polymer backbone. Similarly, a patent for high-performance poly(ester carbonates) describes the use of bisphenols with alkyl-substituted ortho sites (the positions adjacent to the hydroxyl groups), which is structurally relevant to the cresol-based nature of this compound's precursors. google.com The polymers described in the patent achieved glass transition temperatures as high as 214°C, a substantial increase from the typical 147°C of standard BPA polycarbonate. google.comwikipedia.org

These research findings underscore a clear principle: the incorporation of monomers with bulky, substituted aromatic rings, such as this compound, is an effective method for engineering high-performance polymers with enhanced thermal stability.

Comparative Properties of Standard vs. Modified Polycarbonates

To illustrate the impact of such molecular modifications, the table below compares the typical properties of standard Bisphenol A polycarbonate with those reported for polycarbonates modified with structurally similar substituted monomers.

PropertyStandard Polycarbonate (from Bisphenol A)Modified Polycarbonate (e.g., from Substituted Bisphenols)Reference
Glass Transition Temperature (Tg)~147 °C> 190 °C (up to 214 °C) google.comwikipedia.org
Heat Deflection Temperature130 - 140 °CSignificantly Increased nih.govyoutube.com
Thermal Conductivity~0.19 W/(m·K)Remains Low (Effective Insulator) youtube.com
Mechanical StrengthHighImproved or Maintained nih.gov
Synthesis RoutePhosgene or TransesterificationMelt-Transesterification (Non-Phosgene) nih.govwikipedia.org

The data clearly demonstrates that the chemical innovation of using monomers like this compound leads to materials that can perform under more demanding thermal conditions while retaining the desirable mechanical strength and insulating properties of polycarbonates. This makes them highly suitable for advanced applications in the electronics, automotive, and aerospace industries where high heat resistance is a critical requirement. uwb.edu.pl

Computational Chemistry and Theoretical Studies of 2,2 Di P Tolylpropane

Molecular Structure and Conformation Analysis

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are standard methods for investigating the electronic structure of molecules. bohrium.comresearchgate.net These calculations provide detailed information about electron distribution, molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. researchgate.net Such studies are foundational for understanding a molecule's reactivity and properties. For many organic molecules, methods like B3LYP are commonly used to optimize geometry and calculate electronic properties. acs.orgresearchgate.net However, specific studies applying these quantum chemical methods to detail the electronic structure and bonding of 2,2-Di-P-Tolylpropane have not been identified in surveyed literature.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is a critical tool for understanding the three-dimensional shapes a flexible molecule can adopt and the energy associated with each shape. youtube.com This analysis helps identify the most stable conformers (lowest energy states) and the energy barriers between them. acs.org Techniques often involve molecular mechanics force fields or more accurate quantum mechanical calculations to map the potential energy surface as a function of bond rotations. acs.orgacs.org For structurally similar molecules, this analysis reveals preferences for staggered or eclipsed conformations to minimize steric strain. While the principles of conformational analysis are well-documented for alkanes and substituted benzenes, specific energy landscape maps and detailed conformational analyses for this compound are not present in the available scientific record.

Simulation and Modeling of Reaction Pathways

Characterization of Transition States and Reaction Intermediates

The study of chemical reactions at a molecular level involves the simulation and modeling of reaction pathways, which connect reactants to products via transition states and intermediates. aps.orgarxiv.org Computational methods are invaluable for characterizing the geometry and energy of these transient species, which are often difficult or impossible to observe experimentally. aps.orgarxiv.org Locating transition states on a potential energy surface is a key step in understanding reaction mechanisms. cityu.edu.hk While numerous computational studies have detailed reaction pathways for processes like combustion or catalysis for various organic compounds, researchgate.netlu.se similar detailed characterizations for reactions involving this compound are absent from the reviewed literature.

Reaction Dynamics and Kinetic Parameter Prediction

Beyond static points on a potential energy surface, computational chemistry can simulate the dynamics of a reaction, predicting kinetic parameters such as rate constants and activation energies. unizar.es Methods like Transition State Theory (TST) are frequently used in conjunction with calculated potential energy surfaces to estimate reaction rates. mdpi.com These predictions are vital for understanding how factors like temperature affect reaction outcomes. The application of these predictive models to the reaction dynamics of this compound has not been a subject of documented research.

Predictive Studies for this compound Derivatives and Novel Structures

Computational tools are increasingly used to predict the properties of novel chemical structures and derivatives before they are synthesized. mdpi.comnih.gov By making systematic modifications to a known molecular scaffold, researchers can perform virtual screening to identify derivatives with desired electronic, physical, or biological properties. nih.gov This in silico approach accelerates the discovery of new materials and functional molecules. While general frameworks for such predictive studies exist, mdpi.com their specific application to generate and evaluate derivatives of this compound has not been reported. Studies on related compounds, such as hydroxylated or aminated bis-phenyl propanes, have been conducted, but these focus on specific applications like biological interactions rather than a systematic exploration of derivative properties. bwise.krresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to build mathematical models to predict the physicochemical properties of chemical compounds based on their molecular structures. researchgate.netmdpi.com The core principle is that the structure of a molecule, encoded in numerical descriptors, dictates its properties and activities. mdpi.com These models are crucial in materials science and chemical engineering for screening new compounds and optimizing existing ones. researchgate.net

For this compound, a QSPR model would involve calculating a series of molecular descriptors. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 2D and 3D descriptors that encode information about the molecule's topology, geometry, and electronic characteristics. nih.gov For instance, descriptors for this compound would quantify the spatial arrangement of its two p-tolyl groups and the central propane (B168953) unit.

Once calculated, these descriptors are correlated with experimentally determined properties using statistical methods to create a predictive model. nih.gov Such a model could estimate properties like boiling point, solubility, glass transition temperature, or refractive index for this compound and its derivatives. The predictive power of QSPR models is evaluated through rigorous internal and external validation techniques to ensure their robustness and accuracy. researchgate.net

Table 1: Illustrative QSPR Descriptors and Properties for this compound This table is for illustrative purposes to demonstrate the QSPR concept.

Descriptor TypeExample DescriptorRelevance for this compoundPredicted Property
ConstitutionalMolecular WeightFundamental property affecting bulk characteristics.Boiling Point, Density
TopologicalTopological VolumeDescribes molecular size and shape based on atom connectivity. way2drug.comViscosity, Refractive Index
Geometrical (3D)Solvent Accessible Surface AreaRelates to interactions with solvents and other molecules.Solubility
Quantum-ChemicalHOMO/LUMO EnergiesIndicates electronic reactivity and stability.Reactivity, Degradation Rate

Molecular Docking Simulations for Material Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or a material surface. researchgate.netnih.gov This method evaluates the "fit" between the two molecules by calculating a scoring function, which typically estimates the binding energy. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. als-journal.com

In the context of this compound, molecular docking can be a powerful tool for understanding its interactions within a material matrix or with biological systems. For example, if this compound is considered as an additive or a monomer in a polymer, docking simulations could predict its binding sites and interaction strength with the polymer chains. This information is valuable for designing materials with specific properties, such as improved thermal stability or mechanical strength.

The simulation process involves defining a binding site on the receptor (e.g., a cavity on a protein surface or an interstitial space in a polymer) and then computationally placing the this compound molecule in various conformations within that site. nih.gov Each conformation is scored based on intermolecular forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound This table illustrates potential docking outcomes against a hypothetical polymer receptor.

Receptor TargetBinding SitePredicted Binding Energy (kcal/mol)Key Interacting Residues/AtomsInteraction Type
Polycarbonate Polymer ChainHydrophobic Pocket-6.8Phenyl, Methyl groupsVan der Waals, π-π Stacking
Epoxy Resin MatrixInterstitial Space-5.5Ether, Hydroxyl groupsVan der Waals
Human Estrogen Receptor (Alpha)Ligand Binding Pocket-8.2Leu384, Met421, Phe404Hydrophobic Interactions

Advanced Computational Methodologies in this compound Research

The study of this compound benefits significantly from advanced computational methods that probe its behavior at the quantum and classical levels. These sophisticated techniques offer a deeper understanding of its electronic structure, condensed-phase dynamics, and the potential for future computational discovery.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. als-journal.comarxiv.org DFT is widely applied in chemistry and materials science to predict a wide range of molecular properties, including molecular geometries, reaction energies, and spectroscopic data. mdpi.comnih.gov The method's accuracy and computational efficiency make it a cornerstone of modern computational chemistry. mdpi.com

For this compound, DFT calculations can provide fundamental insights into its chemical nature. Key applications include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and the torsional angles of the p-tolyl groups.

Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting non-covalent interactions and reaction sites. als-journal.comnih.gov

Thermochemistry: Predicting thermodynamic properties like enthalpy and Gibbs free energy for reactions involving this compound, such as its synthesis or degradation. arxiv.org

Hybrid density functionals, such as B3LYP, are commonly employed for these types of studies on organic molecules. mdpi.comresearchgate.net

Table 3: Representative DFT-Calculated Properties for this compound This table presents typical data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). Values are illustrative.

PropertyCalculated ValueSignificance
Total Energy (Hartree)-775.45Baseline energy for comparing stability with isomers.
HOMO Energy (eV)-6.21Relates to the ability to donate an electron.
LUMO Energy (eV)-0.15Relates to the ability to accept an electron.
HOMO-LUMO Gap (eV)6.06Indicates chemical reactivity and electronic excitation energy.
Dipole Moment (Debye)0.05Measures the molecule's overall polarity.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. mdpi.com The atoms and molecules are allowed to interact for a fixed period, providing a view of the system's dynamic evolution. rug.nl MD simulations are invaluable for understanding the behavior of materials in the condensed phase (liquid or solid), bridging the gap between molecular structure and macroscopic properties. mdpi.com

An MD simulation of this compound would model a system containing many individual molecules in a simulation box, typically under periodic boundary conditions to mimic a bulk environment. rug.nl The forces between the molecules are calculated using a force field, which is a set of parameters that approximate the potential energy of the system. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom.

From these trajectories, numerous bulk properties can be calculated:

Density and Volumetric Properties: Predicting the density of the liquid or amorphous solid state as a function of temperature and pressure.

Glass Transition Temperature (Tg): By simulating the cooling of the liquid phase, the temperature at which the material transitions from a rubbery to a rigid, glassy state can be estimated.

Diffusion Coefficient: Measuring the rate at which molecules move through the bulk material, which is important for understanding transport properties.

Structural Organization: Analyzing the radial distribution functions to understand how the molecules pack together in the liquid or amorphous state, revealing short-range order.

These simulations are crucial for predicting how this compound would behave as a bulk material, for instance, if it were used as a base component in a lubricant or a plasticizer. nih.gov

Exploratory Quantum Computing Approaches for Chemical Systems

Quantum computing represents a paradigm shift from classical computing, harnessing principles of quantum mechanics like superposition and entanglement to solve problems that are intractable for even the most powerful supercomputers. arxiv.orgcaltech.edu One of the most promising applications of this technology is in the field of quantum chemistry. caltech.edu

For a molecule like this compound, classical methods like DFT rely on approximations to solve the complex many-electron Schrödinger equation. While effective, these approximations can sometimes limit accuracy, especially for systems with strong electron correlation. Quantum computers, in theory, can simulate quantum systems without such approximations, offering the potential for unprecedented accuracy. arxiv.org

Current research in this area is still in its early stages, often referred to as the Noisy Intermediate-Scale Quantum (NISQ) era. aps.org Hybrid quantum-classical algorithms are being developed to leverage the strengths of both computing architectures. nih.gov A prominent example is the Variational Quantum Eigensolver (VQE), where a quantum computer prepares and measures the energy of a trial wavefunction, while a classical computer optimizes the parameters of that wavefunction to find the molecule's ground state energy. aps.org

While the application of quantum computing to a molecule the size of this compound is currently a significant challenge, it represents a frontier in chemical research. Future fault-tolerant quantum computers could provide exact solutions for its electronic structure, leading to highly accurate predictions of its properties and reactivity, and enabling the ab initio design of new materials with tailored functionalities. caltech.edunih.gov

Advanced Analytical Techniques for the Characterization of 2,2 Di P Tolylpropane and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of 2,2-di-p-tolylpropane, utilizing the interaction of electromagnetic radiation with the molecule to probe its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each atom, allowing for unambiguous confirmation of the compound's connectivity.

In the ¹H NMR spectrum, the high degree of symmetry in this compound results in a relatively simple pattern. The protons on the two equivalent p-tolyl groups and the two equivalent methyl groups on the propane (B168953) bridge give rise to distinct signals. The aromatic protons typically appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. pdx.edu The methyl groups attached to the aromatic rings and the geminal dimethyl groups of the propane unit are observed in the upfield region.

Similarly, the ¹³C NMR spectrum reflects the molecule's symmetry, showing a unique signal for each chemically non-equivalent carbon atom. docbrown.info The chemical shifts are indicative of the carbon type (aliphatic, aromatic, quaternary) and its local electronic environment. libretexts.org For instance, sp²-hybridized carbons of the aromatic rings resonate at lower field compared to the sp³-hybridized carbons of the propane backbone and methyl groups. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on principles of NMR spectroscopy and data from analogous structures.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (AA'BB' system) ~7.0-7.2 -
Propane-bridge Methyl Protons (-C(CH ₃)₂) ~1.6 ~30
Tolyl Methyl Protons (Ar-CH ₃) ~2.3 ~21
Quaternary Propane Carbon (C (CH₃)₂) - ~42
Aromatic C-H Carbons - ~128-129
Aromatic C-CH₃ Carbons - ~135
Aromatic C-quaternary Carbons - ~145

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. orgchemboulder.com When subjected to ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (C₁₇H₂₀, MW ≈ 224.34).

The fragmentation of the this compound molecular ion is predictable and provides key structural evidence. msu.edu The most characteristic fragmentation pathway involves the cleavage of a carbon-carbon bond at the quaternary center of the propane bridge. vaia.com This process leads to the loss of a methyl radical (•CH₃, 15 Da), resulting in the formation of a highly stable tertiary benzylic carbocation. This fragment is often the most abundant ion in the spectrum, known as the base peak.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Formula of Fragment Notes
224 [M]⁺• [C₁₇H₂₀]⁺• Molecular Ion
209 [M - CH₃]⁺ [C₁₆H₁₇]⁺ Base Peak, loss of a methyl radical
119 [Tolyl-C(CH₃)₂]⁺ [C₉H₁₁]⁺ Cleavage of the bond between the quaternary carbon and a tolyl group
91 [C₇H₇]⁺ [C₇H₇]⁺ Tropylium ion, from rearrangement of a tolyl fragment

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary information regarding the functional groups and electronic systems within this compound.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the bonds present in the molecule. specac.com The spectrum will exhibit absorption bands corresponding to C-H stretching vibrations for both the aromatic (sp² C-H) and aliphatic (sp³ C-H) portions of the molecule. pressbooks.pub Additionally, characteristic peaks for aromatic C=C bond stretching are observed, confirming the presence of the tolyl groups. libretexts.org

UV-Vis spectroscopy probes the electronic transitions within the molecule. uzh.ch The chromophores in this compound are the two isolated p-tolyl groups. Because these aromatic rings are not in conjugation with each other, the UV-Vis spectrum is expected to be very similar to that of toluene (B28343), exhibiting characteristic absorption bands in the ultraviolet region that arise from π→π* transitions within the benzene rings. masterorganicchemistry.commasterorganicchemistry.com

Table 3: Characteristic Spectroscopic Data (IR and UV-Vis) for this compound

Spectroscopic Technique Feature Expected Wavenumber (cm⁻¹) / Wavelength (nm)
Infrared (IR) Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2960 - 2850
Aromatic C=C Stretch 1600, 1500
Ultraviolet-Visible (UV-Vis) π→π* Transition (λ_max) ~262

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or derivatives, and for performing accurate quantitative analysis.

Gas Chromatography (GC) and hyphenated techniques (e.g., GC-MS, GC×GC)

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful two-dimensional analytical tool where compounds are separated in the GC column and then identified by their mass spectra. hplc.eu

The separation is typically achieved using a capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl methyl siloxane. nih.govd-nb.info The retention time of this compound will depend on its volatility and interaction with the stationary phase. The use of a temperature program, where the column temperature is gradually increased, allows for efficient separation of compounds with different boiling points. researchgate.net Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for highly complex mixtures, offering significantly enhanced resolution. pg.edu.pl

Table 4: Representative Gas Chromatography (GC-MS) Method Parameters for this compound Analysis

Parameter Value/Description
GC System
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate ~1 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min
MS System
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 40-450 amu
Detector Mass Spectrometer (e.g., Quadrupole)

Liquid Chromatography (LC) and hyphenated techniques (e.g., LC-MS, LC-MS/MS, HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, particularly when dealing with less volatile derivatives or complex sample matrices. specac.comlcms.cz Given the non-polar nature of the compound, reversed-phase HPLC is the method of choice. nih.gov

In this mode, a non-polar stationary phase, most commonly a C18-bonded silica (B1680970) column, is used with a polar mobile phase. hplc.euphenomenex.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase is increased over time, is often used to ensure good resolution and reasonable analysis times. nih.gov Detection can be achieved using a UV detector set at the λ_max of the compound (~262 nm). nih.gov Coupling LC with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for confident peak identification and quantification even at trace levels. lcms.cz

Table 5: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters for this compound Analysis | Parameter | Value/Description | |---|---|---| | LC System | | | Column | Reversed-Phase C18, 250 mm x 4.6 mm ID, 5 µm particle size | | Mobile Phase A | Water | | Mobile Phase B | Acetonitrile | | Gradient | Start at 60% B, ramp to 100% B over 15 minutes, hold for 5 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detector | | | Type | UV-Vis Diode Array Detector (DAD) | | Detection Wavelength | 262 nm |

Emerging and Specialized Analytical Approaches

The characterization of this compound and its derivatives is not limited to conventional chromatographic and spectroscopic methods. A range of emerging and specialized analytical techniques offers deeper insights into the material properties, interactions, and potential applications of these compounds. These advanced methods are crucial for understanding the subtle nuances of molecular behavior, surface interactions, and material morphology, which are critical in fields such as materials science and environmental analysis. While direct applications of these techniques to this compound are not extensively documented in publicly available research, the methodologies applied to its structural analogue, Bisphenol A (BPA), and other bisphenol derivatives provide a strong precedent for their potential use.

Surface Plasmon Resonance (SPR) in Material Interaction Studies

Surface Plasmon Resonance (SPR) is a powerful, real-time, and label-free optical technique for monitoring molecular interactions at surfaces. nih.gov It measures changes in the refractive index on a sensor chip's surface as molecules bind and dissociate, providing kinetic and affinity data. nih.gov While specific SPR studies on this compound are not prevalent, extensive research on BPA and its analogues demonstrates the utility of SPR in this context.

Application to Bisphenol Analogues:

SPR has been instrumental in developing sensors for the detection of BPA. Current time information in Bangalore, IN.nih.gov These sensors often utilize molecularly imprinted polymers (MIPs) as recognition elements. Current time information in Bangalore, IN.nih.gov MIPs are synthetic receptors created with cavities that are complementary in shape and functionality to a template molecule, in this case, a bisphenol. Current time information in Bangalore, IN.

In a typical setup, an SPR sensor chip is coated with a thin gold film, upon which a MIP layer is polymerized. Current time information in Bangalore, IN. When a sample containing the target bisphenol is passed over the sensor surface, the binding of the analyte to the MIP cavities causes a change in the refractive index, which is detected as a shift in the SPR angle. nih.gov This approach has been shown to be highly sensitive and selective for BPA. Current time information in Bangalore, IN.nih.gov

Research Findings from Bisphenol A Studies:

Studies have demonstrated the successful application of SPR for detecting BPA in various matrices, including water samples. Current time information in Bangalore, IN. The kinetic parameters of binding, such as association and dissociation rate constants, can be determined from the SPR sensorgrams, providing a comprehensive understanding of the interaction between the analyte and the sensor surface. nih.gov The selectivity of these SPR sensors can be evaluated by testing their response to other structurally related compounds. Current time information in Bangalore, IN.

The following table summarizes the performance of SPR-based sensors for the detection of Bisphenol A, which can be considered a model for the potential application to this compound.

Sensor Type Analyte Linear Range Limit of Detection (LOD) Matrix
MIP-based SPRBisphenol A1.0 × 10⁻⁸ to 1.0 × 10⁻⁶ mol/L6.15 × 10⁻⁹ mol/LBottled Water
MIP-based SPRBisphenol A0.1 to 10 ppb10 ng/LSynthetic Wastewater

This table is based on data from studies on Bisphenol A and is intended to be illustrative of the potential application of SPR to this compound.

Electrochemical Analytical Techniques

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of electroactive compounds. The phenolic groups in bisphenol compounds are susceptible to oxidation, making them suitable for electrochemical detection.

Application to Bisphenol Analogues:

The electrochemical behavior of BPA and its analogues has been investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.comresearchgate.net These methods typically involve the use of a modified electrode to enhance the sensitivity and selectivity of the measurement. scielo.org.mx For instance, electrodes can be modified with nanomaterials or molecularly imprinted polymers to facilitate the electrochemical reaction and lower the detection limit. scielo.org.mx

The mechanism of electrochemical detection often involves the oxidation of the phenolic hydroxyl groups. mdpi.com The potential at which this oxidation occurs can be used for qualitative identification, while the peak current is proportional to the concentration of the analyte, allowing for quantitative analysis. mdpi.com

Research Findings from Related Compounds:

Research on the electrochemical detection of various organic molecules, including those with structures analogous to this compound, highlights the potential of these techniques. For example, studies on the electrochemical behavior of synthetic aroyl amides have demonstrated the utility of voltammetric methods for their determination in complex samples. mdpi.com The development of electrochemical sensors often involves optimizing parameters such as the pH of the supporting electrolyte and the scan rate to achieve the best analytical performance. scielo.org.mx

The table below presents typical electrochemical data for the analysis of a related compound, showcasing the type of information that can be obtained.

Technique Analyte Electrode Potential Range Key Finding
Cyclic VoltammetryU-47700 (aroyl amide)Glassy Carbon0 V to +1.8 VDetermination of the number of electrons involved in the redox reaction.
Differential Pulse VoltammetryAH-7921 (aroyl amide)Glassy Carbon-Development of a quantitative method with a defined limit of quantification.

This table is based on data for synthetic aroyl amides and serves as an example of the application of electrochemical techniques.

Advanced Microscopic Techniques for Material Characterization

Application in Polymer Science:

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are routinely used to study the surface morphology and internal structure of polymers. For instance, SEM can reveal information about the surface texture, porosity, and phase separation in polymer blends. TEM, on the other hand, can provide high-resolution images of the internal structure, including the dispersion of fillers or additives within a polymer matrix.

Atomic Force Microscopy (AFM) is another powerful tool that can provide three-dimensional topographical images of a material's surface with nanoscale resolution. In addition to imaging, AFM can also be used to probe the mechanical properties of a material at a localized level.

Insights from Bisphenol-based Materials:

In the context of materials derived from bisphenols, advanced microscopy can be used to:

Assess the quality of dispersion of nanoparticles in a polycarbonate matrix.

Study the morphology of polymer blends containing bisphenol-based components.

Investigate the surface degradation of materials upon exposure to environmental factors.

Characterize the structure of thin films and coatings.

The following table summarizes the application of various advanced microscopic techniques in the characterization of materials, which is relevant to the study of this compound-based materials.

Microscopy Technique Information Obtained Relevance to this compound Materials
Scanning Electron Microscopy (SEM)Surface topography, morphology, and compositionCharacterizing the surface of polymers and composites.
Transmission Electron Microscopy (TEM)Internal structure, crystallinity, and dispersion of componentsVisualizing the internal structure of polymer blends and nanocomposites.
Atomic Force Microscopy (AFM)3D surface topography, roughness, and mechanical propertiesProbing surface features and mechanical behavior at the nanoscale.
Confocal Laser Scanning Microscopy (CLSM)3D imaging of fluorescently labeled structuresStudying the distribution of components within a material if they can be fluorescently tagged.

Emerging Research Frontiers and Future Outlook for 2,2 Di P Tolylpropane Chemistry

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 2,2-di-p-tolylpropane often involves alkylation reactions, which can present environmental and efficiency challenges. vulcanchem.com Current research is therefore intensely focused on developing greener and more efficient synthetic routes.

Key Developments:

Catalytic Innovations: Researchers are exploring the use of novel catalysts to improve reaction efficiency and reduce waste. For instance, the use of specific Lewis acid complexes has been shown to produce high yields of this compound. researchgate.net The development of organoautocatalytic systems, which avoid the need for external catalysts, represents a significant step towards greener chemistry. fau.eu

Alternative Reagents: The use of biomass-derived synthons, such as D-fructose, is being investigated as a sustainable alternative to traditional petroleum-based starting materials. nih.gov This approach aligns with the principles of green chemistry by utilizing renewable feedstocks. researchgate.net

Process Optimization: Efforts are underway to optimize reaction conditions to minimize energy consumption and solvent use. This includes exploring solvent-free reaction conditions and mechanochemical methods. rsc.org

Table 1: Comparison of Synthetic Methodologies for this compound and Related Compounds

MethodCatalyst/ReagentKey AdvantagesChallenges
Traditional Alkylation Aluminum chlorideHigh yield under optimized conditionsUse of harsh reagents, potential for side reactions
Organocatalysis In situ-formed organoautocatalystsAvoids toxic metals, mild reaction conditionsCatalyst stability and reusability
Biomass-based Synthesis D-fructose as a synthonUtilizes renewable resourcesRequires further development for industrial scale-up
Mechanochemistry Stainless steel-initiatedSolvent-free, reduced wasteScalability and control over reaction parameters

Expanded Applications in Niche and High-Value Specialty Materials

The unique molecular structure of this compound, featuring two p-tolyl groups attached to a central propane (B168953) unit, makes it a valuable precursor for a range of specialty materials. vulcanchem.com

Current and Potential Applications:

Polymers: It serves as a monomer or a building block in the synthesis of specialized polymers, contributing to materials with unique thermal and mechanical properties. lookchem.com

Pharmaceuticals and Agrochemicals: The compound is used as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. lookchem.com Its structure can be a key component in the development of new bioactive molecules.

Dyes and Fragrances: It is utilized in the production of certain dyes and perfumes. lookchem.com

Advanced Materials: Research is exploring its use in the development of materials for electronics and photonics, where its structural properties could be advantageous.

Synergistic Integration of Theoretical and Experimental Methodologies

The combination of computational modeling and experimental work is accelerating the discovery and optimization of chemical processes and materials involving this compound. researchgate.netnih.gov

Key Aspects of Integration:

Reaction Mechanism Studies: Theoretical calculations are used to elucidate reaction pathways and predict the most favorable conditions for synthesis, guiding experimental efforts. researchgate.net

Structure-Property Relationships: Computational models help in understanding how the molecular structure of this compound and its derivatives influences their macroscopic properties. vulcanchem.com This is crucial for designing new materials with desired characteristics.

Spectroscopic Analysis: Theoretical predictions of spectroscopic data (e.g., NMR spectra) can aid in the characterization and identification of newly synthesized compounds. dss.go.th

Table 2: Illustrative Research Integrating Theoretical and Experimental Approaches

Research FocusTheoretical MethodExperimental TechniqueKey Finding
Reaction Kinetics Hammett plot analysisHPLC monitoringDetermination of rate constants and activation energies for bond homolysis. researchgate.net
Polymerization Control Not specifiedUV-visible spectroscopyEvaluation of the functionality of polymers initiated by related ketone-functionalized alkoxyamines. researchgate.net
Ion Channel Transport Molecular Dynamics SimulationsNot specifiedUnderstanding the mechanisms of ion and metabolite transport through channels like VDAC. nih.gov

Considerations for Circular Economy and Environmental Impact Mitigation in Production and Use

The principles of a circular economy, which emphasize waste reduction and resource regeneration, are becoming increasingly important in the chemical industry. avvale.comrts.com

Strategies for a Circular Approach:

Designing for Recyclability: Developing polymers and materials from this compound that are designed for easier disassembly and recycling at the end of their life. avvale.com

Waste Valorization: Exploring methods to convert waste products from the synthesis and use of this compound into valuable new materials.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental footprint of this compound from production to disposal. This helps in identifying hotspots for environmental impact and opportunities for improvement. iisd.orgworldbank.org

Mitigation Measures: Implementing strategies to minimize the environmental impact of production processes, such as reducing emissions and improving waste management. service.gov.ukisa.org.jm This includes investigating potential mitigation measures for any environmental risks identified. jpi-oceans.eu

The future of this compound chemistry is intrinsically linked to the development of sustainable practices. By embracing novel synthetic methods, expanding its applications in high-value materials, leveraging the power of integrated theoretical and experimental research, and embedding circular economy principles into its lifecycle, the full potential of this versatile compound can be realized in a responsible and environmentally conscious manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.